Azetidin-3-yl(3-ethoxy-4-methoxypyrrolidin-1-yl)methanone
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Overview
Description
Azetidin-3-yl(3-ethoxy-4-methoxypyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C11H20N2O3 and its molecular weight is 228.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalytic Asymmetric Synthesis
Azetidine derivatives have been evaluated for their roles in catalytic asymmetric synthesis. A notable example is the development of enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol from l-(+)-methionine, which has shown promise in catalytic asymmetric addition reactions. These reactions achieved high enantioselectivities in the ethylation, methylation, arylation, and alkynylation of aldehydes, underscoring the potential of azetidine derivatives as chiral catalysts in organic synthesis (Mincan Wang et al., 2008).
Synthesis of Biologically Active Compounds
Azetidinones, a class closely related to azetidines, have been synthesized and explored for their biological and pharmacological activities. One study described the synthesis of substituted azetidinones derived from dimer of Apremilast, highlighting the versatility of azetidinone scaffolds in generating compounds with potential medicinal value (Y. Jagannadham et al., 2019).
Antimicrobial Activities
Azetidine and its derivatives have also been investigated for their antimicrobial properties. For example, new azetidin-2-ones of 5-ethyl pyridine-2-ethanol were synthesized and demonstrated effective antibacterial and antifungal activities against various strains, indicating the potential of azetidine compounds in developing new antimicrobial agents (N. Patel et al., 2014).
Novel Drug Candidates
Furthermore, azetidines have been part of studies aiming at novel drug discovery. The peculiar chemical structure of azetidines, often incorporating strained rings, makes them suitable candidates for the design of drugs with unique mechanisms of action, such as those involving glutathione S-transferase-catalyzed reactions without prior bioactivation (Xue-Qing Li et al., 2019).
Properties
IUPAC Name |
azetidin-3-yl-(3-ethoxy-4-methoxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-3-16-10-7-13(6-9(10)15-2)11(14)8-4-12-5-8/h8-10,12H,3-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTNPAXSBNQRQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1OC)C(=O)C2CNC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.